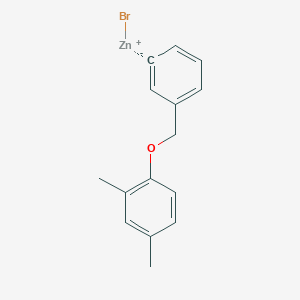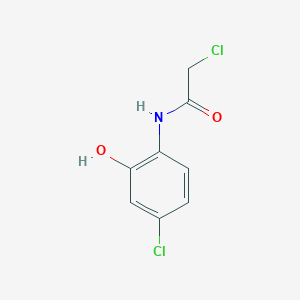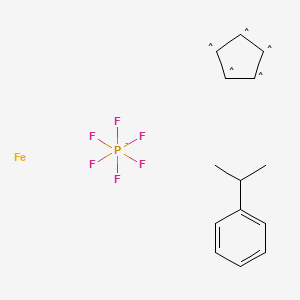
(Cumene)cyclopentadienyliron(II) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cumene)cyclopentadienyliron(II) hexafluorophosphate is an organometallic compound with the empirical formula C14H17F6FeP and a molecular weight of 386.10 g/mol . This compound is known for its unique structure, which includes a cyclopentadienyl ring and a cumene group coordinated to an iron(II) center, with hexafluorophosphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cumene)cyclopentadienyliron(II) hexafluorophosphate typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with cumene in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Cumene)cyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or cumene groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Scientific Research Applications
(Cumene)cyclopentadienyliron(II) hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (Cumene)cyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. This coordination can alter the electronic properties of the substrates, facilitating chemical reactions. The cyclopentadienyl and cumene groups also play a role in stabilizing the iron center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)cobalt(II) hexafluorophosphate
- Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)cobalt(II)
- Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)iron(II)
Uniqueness
(Cumene)cyclopentadienyliron(II) hexafluorophosphate is unique due to the presence of the cumene group, which imparts distinct electronic and steric properties compared to other cyclopentadienyliron complexes. This uniqueness makes it particularly useful in specific catalytic and synthetic applications .
Properties
Molecular Formula |
C14H17F6FeP- |
|---|---|
Molecular Weight |
386.09 g/mol |
InChI |
InChI=1S/C9H12.C5H5.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H;;/q;;-1; |
InChI Key |
CKVVAHAXFUGETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


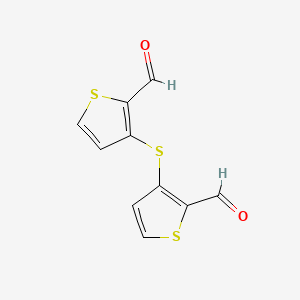
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
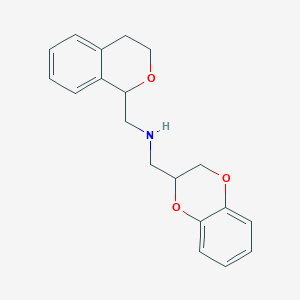
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
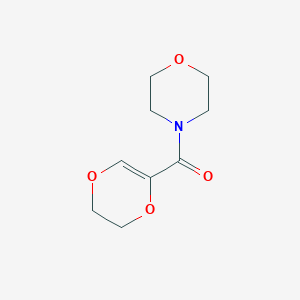

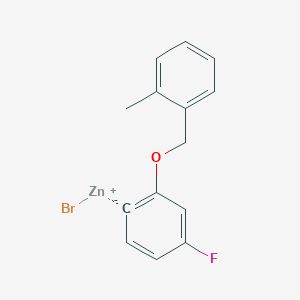
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
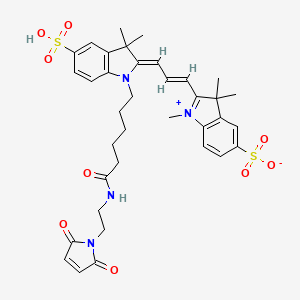
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
